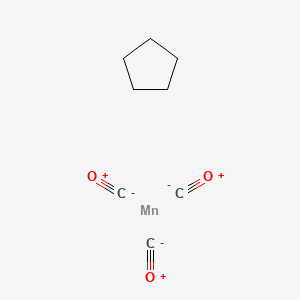

Carbon monoxide;cyclopentane;manganese

Description

Historical Trajectory and Evolution of Organomanganese Complexes

The field of organomanganese chemistry dates back to 1937, with the work of Gilman and Bailee who first described the reaction of phenyllithium (B1222949) with manganese(II) iodide to produce phenylmanganese iodide and diphenylmanganese. wikipedia.org This marked the beginning of the exploration of compounds containing a direct carbon-to-manganese bond. For several decades, the field remained a primarily academic pursuit with limited applications in organic synthesis. wiley-vch.de

A significant milestone in the evolution of organomanganese chemistry was the synthesis of dimanganese decacarbonyl, Mn₂(CO)₁₀, in 1949. wiley-vch.de This compound became a crucial precursor for a vast array of organomanganese complexes, particularly those in the Mn(I) oxidation state. wikipedia.orgwiley-vch.de The chemistry of organometallic compounds of Mn(II) is distinct among transition metals due to the highly ionic nature of the Mn(II)-C bond, leading to reactivity comparable to that of organomagnesium and organozinc compounds. wikipedia.orgrsc.org In contrast, Mn(I) complexes, such as cyclopentadienyl (B1206354) manganese tricarbonyl, exhibit different reactivity patterns and have carved out their own niche in organometallic chemistry. The development of activated manganese, such as Rieke manganese, in 1996 further expanded the synthetic utility of organomanganese reagents. wikipedia.org The past few decades have witnessed a surge in the application of these compounds, driven by the low cost and benign nature of manganese. wikipedia.orgwiley-vch.de

Foundational Discoveries and Early Syntheses of Cyclopentadienyl Manganese Tricarbonyl

The landmark synthesis of cyclopentadienyl manganese tricarbonyl (CpMn(CO)₃) was first reported by Fischer and Jira in 1954. wiley-vch.demarshall.edu This discovery was a pivotal moment, establishing a new class of stable and accessible organomanganese(I) complexes. wiley-vch.de Following this initial report, a variety of synthetic methods were developed, though many of the early procedures had significant drawbacks, such as the use of high pressures, poor yields, or hazardous reagents. marshall.edu

One early and notable method for preparing cyclopentadienyl manganese tricarbonyl involved the concurrent reaction of manganese metal with cyclopentadiene (B3395910) and carbon monoxide under specific temperature and pressure conditions. google.com This process could be carried out in the vapor phase or in a liquid medium. google.com For instance, finely-divided manganese metal, formed by the reaction of sodium with anhydrous manganous chloride in tetrahydrofuran (B95107), could be reacted with cyclopentadiene and carbon monoxide to yield the desired product. google.com The resulting compound was described as a yellow, air-stable, water-insoluble solid with a melting point of 77°C. google.com

Another approach involved a two-step process where an intermediate dicyclopentadienyl manganese compound was first formed and subsequently reacted with carbon monoxide at high pressure and elevated temperatures. google.com Over the years, more refined methods have been developed to overcome the limitations of these early syntheses. marshall.edu

| Property | Value | Reference |

| Chemical Formula | (C₅H₅)Mn(CO)₃ | google.com |

| Appearance | Yellow, air-stable solid | marshall.edugoogle.com |

| Melting Point | 77 °C | google.com |

| Solubility | Water-insoluble | google.com |

Contemporary Significance of Organometallic Manganese(I) Systems in Academic Research

In recent years, organometallic manganese(I) systems have garnered significant attention in academic research, moving beyond their historical role as subjects of fundamental study to become valuable tools in organic synthesis and catalysis. wiley-vch.de The low cost and low toxicity of manganese make it an attractive alternative to more expensive and less sustainable precious metals often used in catalysis. wikipedia.org

Cyclopentadienyl manganese tricarbonyl and its derivatives are particularly significant. They serve as stable, non-toxic, and environmentally friendly platforms for various chemical transformations. fau.edu For example, the cymantrene (B8566760) framework can be functionalized and attached to polymer supports, enabling its use in solid-phase synthesis. fau.edu The manganese center can coordinate to olefins through photo-induced ligand exchange, a property that has been exploited for the temporary protection or activation of double bonds. fau.edu

Modern research continues to explore the rich chemistry of Mn(I) carbonyl complexes. Dimanganese decacarbonyl (Mn₂(CO)₁₀) and bromopentacarbonylmanganese(I) (BrMn(CO)₅) are common starting materials for synthesizing a wide range of Mn(I) precatalysts. wikipedia.orgwiley-vch.de These systems are finding applications in diverse areas, including:

C-H Bond Functionalization: Manganese-catalyzed reactions are being developed for the direct functionalization of otherwise inert C-H bonds, offering more efficient and atom-economical synthetic routes. acs.org

Photocatalysis: The photochemical properties of manganese carbonyls are being harnessed in light-driven chemical transformations. wiley-vch.de

Polymerization: Manganese complexes have shown utility as catalysts in polymerization processes. wiley-vch.de

Thin Film Deposition: The volatility and thermal stability of compounds like methylcyclopentadienyl manganese tricarbonyl make them promising precursors for atomic layer deposition (ALD) of manganese-containing thin films, which have potential applications in the microelectronics industry. acs.org

Properties

Molecular Formula |

C8H10MnO3 |

|---|---|

Molecular Weight |

209.10 g/mol |

IUPAC Name |

carbon monoxide;cyclopentane;manganese |

InChI |

InChI=1S/C5H10.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H2;;;; |

InChI Key |

SCTIOKOKMPQUHQ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CCCC1.[Mn] |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopentadienyl Manganese Carbonyl Complexes

Synthesis from Manganese Carbonyl Precursors

A common and well-established approach to synthesizing cyclopentadienyl (B1206354) manganese tricarbonyl involves the use of pre-formed manganese carbonyl compounds as the starting material. These methods typically rely on the reaction of a manganese carbonyl species with a cyclopentadienyl source or involve the substitution of ligands on a manganese pentacarbonyl halide.

Reaction with Cyclopentadienide (B1229720) Salts

The reaction between a manganese carbonyl and a cyclopentadienide salt, such as sodium cyclopentadienide (NaCp), is a direct route to forming the cyclopentadienyl-manganese bond. The direct reaction of manganese pentacarbonyl bromide (Mn(CO)₅Br) with cyclopentadienide salts has been noted to be inefficient, often leading to the reduction of the manganese center to form dimanganese decacarbonyl (Mn₂(CO)₁₀) wiley-vch.de.

To circumvent this, modified manganese carbonyl precursors have been developed. A more effective approach involves the use of its readily available bis-pyridine-substituted derivative, Mn(CO)₃(pyridine)₂Br wiley-vch.demarshall.edu. This complex reacts efficiently with cyclopentadienyl anions to produce cymantrene (B8566760) and its substituted derivatives in high yields marshall.edu. For example, the reaction of Mn(CO)₃(pyridine)₂Br with sodium cyclopentadienide (Na(C₅H₅)•DME) in tetrahydrofuran (B95107) (THF) provides a high-yield synthesis of Tricarbonyl(η⁵-cyclopentadienyl)manganese(I) marshall.edu.

| Precursor | Cyclopentadienide Salt | Solvent | Product | Reported Yield |

| Mn(CO)₃(pyridine)₂Br | Na(C₅H₅)•DME | THF | (C₅H₅)Mn(CO)₃ | 73% |

This table presents data on the synthesis of Cyclopentadienyl Manganese Tricarbonyl via the reaction of a modified manganese carbonyl precursor with a cyclopentadienide salt.

Ligand Substitution Reactions from Manganese Pentacarbonyl Halides

Ligand substitution on manganese pentacarbonyl halides provides another pathway to cyclopentadienyl manganese tricarbonyl compounds. While the direct reaction with cyclopentadienide salts can be problematic, forming intermediate complexes can facilitate the desired substitution wiley-vch.demarshall.edu. One such method involves the reaction of a manganese pentacarbonyl halide, like Mn(CO)₅Br, with an amine to form an organic non-ionic diamine manganese tricarbonyl halide google.com. This intermediate then reacts with a hydrocarbon cyclopentadienyl alkali metal compound in an inert liquid solvent google.com. This process is advantageous as it does not require the preparation of an unstable dicyclopentadienyl manganese intermediate and avoids the use of high-pressure equipment google.com. The reaction can be carried out at relatively low temperatures, typically between 20°C and 150°C google.com.

Another strategy involves the initial substitution of carbon monoxide (CO) ligands in Mn(CO)₅Br with other donor ligands, such as pyridine, to create a more suitable precursor for the reaction with the cyclopentadienyl anion wiley-vch.demarshall.edu. The formation of monocarbonyl Mn(I) species from Mn(CO)₅Br and chelating diphosphines, which involves the substitution of four CO ligands, can be achieved under UV irradiation wiley-vch.de.

| Manganese Precursor | Reactant 1 | Reactant 2 | Temperature | Product |

| Mn(CO)₅Cl | Aniline | Ethylcyclopentadienyl sodium | 65°C | Ethylcyclopentadienyl manganese tricarbonyl |

This table illustrates an example of a ligand substitution pathway for the synthesis of a substituted cyclopentadienyl manganese tricarbonyl complex. google.com

Direct Synthesis Routes Employing Manganese Metal

Direct synthesis methods utilize elemental manganese as a starting material, offering a potentially more economical route by avoiding the pre-synthesis of manganese carbonyls.

Concurrent Reaction of Manganese, Carbon Monoxide, and Cyclopentadienyl Compounds

A notable direct synthesis route involves the concurrent reaction of finely-divided, active manganese metal powder with both a cyclopentadienyl compound (like cyclopentadiene) and carbon monoxide under specific conditions of temperature and pressure google.com. This process can be conducted with the reactants in the vapor phase, contacting the manganese metal at temperatures ranging from approximately 40°C to 400°C google.com. The reaction can also be carried out without a solvent or in the presence of a liquid solvent or diluent google.com. For instance, cyclopentadienyl manganese tricarbonyl can be obtained in good yield by reacting cyclopentadiene (B3395910) and carbon monoxide with manganese at 0°C in a closed vessel with the carbon monoxide pressure maintained at 10,000 atmospheres google.com. This method is particularly suitable for producing compounds like methylcyclopentadienyl manganese tricarbonyl by reacting manganese metal simultaneously with carbon monoxide and methylcyclopentadiene (B1197316) vapor google.com.

| Manganese Form | Reactants | Temperature Range | Pressure | Product |

| Finely-divided active powder | Cyclopentadiene, Carbon Monoxide | 40°C to 400°C | Variable (e.g., 5 mm Hg to 10,000 atm) | Cyclopentadienyl manganese tricarbonyl |

| Finely-divided active powder | Methylcyclopentadiene, Carbon Monoxide | 40°C to 400°C | Not specified | Methylcyclopentadienyl manganese tricarbonyl |

This table summarizes the conditions for the direct synthesis of cyclopentadienyl manganese carbonyl complexes from manganese metal. google.com

Photochemical Synthesis Pathways

Photochemical methods leverage light energy, typically in the UV range, to initiate reactions by promoting the dissociation of ligands, creating reactive intermediates that can then undergo substitution.

UV-Irradiation Induced Carbon Monoxide Dissociation and Ligand Substitution

UV irradiation of cyclopentadienyl manganese tricarbonyl and its derivatives is a well-established method to induce the dissociation of a carbon monoxide ligand fau.edunih.gov. This photolysis creates a coordinatively unsaturated 16-electron dicarbonyl intermediate, [CpMn(CO)₂], which is highly reactive nih.govacs.org. This intermediate can then react with a wide range of other ligands present in the solution, leading to the formation of new substituted manganese carbonyl complexes fau.edu.

For example, UV irradiation (365 nm) of a THF solution of CpMn(CO)₃ leads to the loss of CO, and the resulting dicarbonyl species can then coordinate with an olefin, such as 4-chlorostyrene, to form an η²-complex fau.edu. Similarly, studies on cyclopentadienyl manganese tricarbonyl derivatives with pendant sulfide (B99878) groups have shown that UV excitation induces CO loss, followed by an ultrafast chelation of the sulfide group to the manganese center in less than 13 picoseconds nih.gov. The atmospheric photolysis of methylcyclopentadienyl manganese tricarbonyl (MMT) also proceeds via CO dissociation, forming a dicarbonyl species that can undergo further rapid photolysis acs.org. This photochemical reactivity is central to the synthesis of a variety of functionalized cyclopentadienyl manganese dicarbonyl derivatives wiley-vch.defau.edu.

| Starting Complex | Irradiation Wavelength | Reaction | Product Type |

| CpMn(CO)₃ | 365 nm | Ligand substitution with olefin | CpMn(CO)₂(olefin) |

| [Mn{η⁵-C₅H₄C(O)R}(CO)₃] (with pendant sulfide) | 289 nm | Intramolecular chelation | [Mn{η⁵-C₅H₄C(O)R-κS}(CO)₂] |

This table outlines examples of photochemical synthesis pathways involving UV-induced CO dissociation from cyclopentadienyl manganese tricarbonyl and its derivatives. fau.edunih.gov

Electrochemical Synthesis Methods

The application of electrochemical methods in the context of cyclopentadienyl manganese carbonyl complexes, often referred to as cymantrene, primarily revolves around the characterization of their redox properties rather than their direct synthesis. uea.ac.ukgre.ac.uk Electrochemical techniques, particularly cyclic voltammetry, have been instrumental in studying the electron transfer processes of cymantrene and its derivatives. uea.ac.uk

Research has shown that cymantrene undergoes a one-electron oxidation process. uea.ac.uk For instance, the cyclic voltammogram of triazole-derivatized cymantrene complexes reveals two oxidation waves. The first is attributed to the cymantrene/cymantrene⁺ redox couple, while the second corresponds to the quasi-reversible oxidation of the triazole moiety. uea.ac.uk At slower scan rates, the oxidation of the cymantrene component appears irreversible, suggesting that the resulting radical cation participates in a subsequent chemical reaction. uea.ac.uk

These electrochemical studies are crucial for understanding the electronic effects of different substituents on the manganese center and for the development of cymantrene-based materials with specific redox characteristics for applications in areas like molecular electronics and sensor technology. uea.ac.uk While direct electrosynthesis of the parent cymantrene from simple precursors is not a commonly reported method, the electrochemical behavior of functionalized cymantrene derivatives is a significant area of investigation. uea.ac.ukgre.ac.uk

Preparation of Substituted Cyclopentadienyl Manganese Carbonyl Derivatives

A variety of synthetic routes have been developed for the preparation of substituted cyclopentadienyl manganese carbonyl derivatives, allowing for the introduction of a wide range of functional groups onto the cyclopentadienyl ring. These methods enhance the utility of the cymantrene scaffold in various applications.

One of the most versatile methods for functionalizing cymantrene is the Friedel-Crafts acylation. scite.ai This reaction allows for the introduction of acyl groups onto the cyclopentadienyl ring, which can then be further modified. For example, the acylation of cymantrene can produce keto carboxylic acids, which serve as precursors for more complex derivatives. scite.ai

Another significant approach involves the use of lithio-cymantrene as a nucleophile. fau.edu This method allows for the attachment of various electrophilic moieties to the cyclopentadienyl ring. For instance, lithio-cymantrene, prepared from the reaction of cymantrene with a strong base like t-butyllithium, can react with isocyanates on a resin to afford polymer-supported cymantrene derivatives. fau.edu

High-yield syntheses of both the parent cymantrene and its substituted analogues have been reported using manganese carbonyl complexes with labile ligands. A notable example is the reaction of Mn(CO)₃(pyridine)₂Br with sodium cyclopentadienide (NaCp) or sodium pentamethylcyclopentadienide (NaCp*). marshall.edu This method avoids some of the drawbacks of earlier preparations, such as the use of high pressures or toxic thallium reagents. marshall.edu

The synthesis of cymantrene derivatives attached to solid supports has also been explored, particularly for applications in combinatorial chemistry and catalysis. fau.edu One such method involves the coupling of cymantrene carboxylic acid chloride with an amine resin to form a stable amide linkage. fau.edu

The following tables summarize some of the key synthetic methodologies for preparing substituted cymantrene derivatives.

| Method | Reagents | Product Type | Yield | Reference |

| Friedel-Crafts Acylation | Cymantrene, Acylating Agent, Lewis Acid | Acyl-substituted Cymantrene | Not specified | scite.ai |

| Lithiation | Cymantrene, t-BuLi, Electrophile (e.g., Isocyanate resin) | Ring-functionalized Cymantrene | 84% loading yield | fau.edu |

| Salt Metathesis | Mn(CO)₃(pyridine)₂Br, Na(C₅H₅)•DME | (η⁵-C₅H₅)Mn(CO)₃ | 73% | marshall.edu |

| Salt Metathesis | Mn(CO)₃(pyridine)₂Br, Na(C₅Me₅)•DME | (η⁵-C₅Me₅)Mn(CO)₃ | 79% | marshall.edu |

| Solid-Phase Synthesis | Cymantrene Acid Chloride, Amine Resin | Polymer-supported Cymantrene | Near-quantitative | fau.edu |

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product | Yield | Reference |

| (η⁵-C₅H₅)Mn(CO)₃ | t-BuLi | Isocyanate Resin | THF | Cymantrene Resin | 84% loading yield | fau.edu |

| Mn(CO)₃(pyridine)₂Br | Na(C₅H₅)•DME | - | THF | (η⁵-C₅H₅)Mn(CO)₃ | 73% | marshall.edu |

| Mn(CO)₃(pyridine)₂Br | Na(C₅Me₅)•DME | - | THF | (η⁵-C₅Me₅)Mn(CO)₃ | 79% | marshall.edu |

| Cymantrene Carboxylic Acid | SOCl₂ | Amine Resin | CH₂Cl₂ | Cymantrene Resin | Near-quantitative | fau.edu |

These methodologies underscore the rich chemistry of cyclopentadienyl manganese carbonyl complexes and provide access to a diverse array of functionalized derivatives for various scientific and technological applications.

Elucidation of Electronic Structure and Bonding in Cyclopentadienyl Manganese Carbonyls

Coordination Modes of the Cyclopentadienyl (B1206354) Ligand (η¹, η³, η⁵)

The cyclopentadienyl (Cp) ligand is versatile in its ability to coordinate to a metal center. This versatility is described by its hapticity (η), which indicates the number of atoms in the ligand that are bonded to the metal. In manganese complexes, the Cp ligand can adopt several coordination modes.

The most prevalent coordination mode is η⁵ (pentahapto) , where all five carbon atoms of the cyclopentadienyl ring are bonded to the manganese atom. wikipedia.org This mode is characteristic of stable "half-sandwich" or "piano stool" compounds like (η⁵-C₅H₅)Mn(CO)₃. youtube.comaskfilo.commarshall.edu The η⁵-coordination arises from the favorable overlap of the five p molecular orbitals of the aromatic Cp ring with the appropriate s, p, and d orbitals of the manganese center. wikipedia.org

While less common, lower hapticity modes are also known and are often invoked as intermediates in reactions. wikipedia.org These include:

η³ (trihapto) : In this mode, the Cp ligand binds to the manganese center through three carbon atoms, resembling an allyl ligand. wikipedia.orglibretexts.org This "ring slippage" from η⁵ to η³ can facilitate ligand substitution reactions by creating a vacant coordination site.

η¹ (monohapto) : Here, the Cp ligand is attached to the manganese atom via a single carbon-metal σ-bond. wikipedia.orglibretexts.org This mode is rare for manganese but can be an intermediate in the formation of more stable η⁵-complexes. wikipedia.org Computational studies on the reduction of [(η⁵-Cp)Mn(CO)₃] suggest the formation of species with slipped, planar Cp ligands, indicative of a shift away from pure η⁵ coordination. acs.org

The specific hapticity adopted by the cyclopentadienyl ligand is influenced by factors such as the electron requirements of the metal center and the steric and electronic properties of the other ligands present.

| Coordination Mode | Description | Example Complex Type |

| η⁵ (pentahapto) | All five carbon atoms of the Cp ring are bonded to the metal center. | (η⁵-C₅H₅)Mn(CO)₃ |

| η³ (trihapto) | Three carbon atoms of the Cp ring are bonded to the metal center, similar to an allyl ligand. | (η⁵−Cp)(η³−Cp)W(CO)₂ (Tungsten example) |

| η¹ (monohapto) | A single carbon atom of the Cp ring forms a σ-bond with the metal center. | (η⁵−Cp)(η¹−Cp)Fe(CO)₂ (Iron example) |

Nature of Metal-Ligand Interactions (Manganese-Cyclopentadienyl, Manganese-Carbon Monoxide)

The stability and chemistry of cyclopentadienyl manganese carbonyls are dictated by the nature of the bonds between the central manganese atom and its cyclopentadienyl and carbonyl ligands. These interactions are best understood through the lens of molecular orbital theory.

π-Complex Character of Manganese-Cyclopentadienyl Bonds

The bond between the manganese atom and the η⁵-cyclopentadienyl ligand is not a simple σ-bond but is characterized as a π-complex. wikipedia.org This bonding results from the overlap of the metal's valence orbitals (s, p, and d) with the delocalized π molecular orbitals of the aromatic cyclopentadienyl ring. wikipedia.orgyoutube.com

The five π molecular orbitals of the Cp ligand are grouped into three energy levels. libretexts.org The interaction involves:

A σ-type interaction between the lowest energy Cp π-orbital (a₁) and the metal's dz² and s orbitals.

A π-type interaction where the degenerate e₁ set of Cp orbitals overlaps effectively with the metal's dxz and dyz orbitals. ilpi.com

A δ-type interaction between the higher energy, degenerate e₂ set of Cp orbitals and the metal's dxy and dx²-y² orbitals.

Bonding Contributions from Carbonyl Ligands

The manganese-carbon monoxide (Mn-CO) bond is a classic example of synergistic bonding , which involves a two-way electron exchange between the metal and the ligand. allen.indoubtnut.com This process consists of two main components:

σ-donation : The carbon monoxide ligand acts as a Lewis base, donating a pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to an empty d-orbital on the manganese center. This forms a Mn-C σ-bond. allen.inquora.com

π-backbonding : Concurrently, the manganese atom, acting as a Lewis acid, donates electron density from its filled d-orbitals (of π symmetry, like dxz, dyz) back into the empty π* antibonding orbitals of the carbon monoxide ligands. allen.inquora.com

This synergistic interaction strengthens the Mn-C bond while slightly weakening the C-O triple bond. quora.com The extent of π-backbonding is sensitive to the electron density on the metal center; more electron-rich metals are better π-donors, leading to stronger backbonding. This effect can be observed spectroscopically, for instance, through the stretching frequency of the C-O bond in infrared (IR) spectroscopy.

Application and Exceptions to the 18-Electron Rule in Organomanganese Complexes

The 18-electron rule is a useful guideline for predicting the stability of organometallic compounds, stating that complexes are particularly stable when the central transition metal has a valence electron count of 18, analogous to the noble gas configuration. wikipedia.orgchemeurope.com Many stable cyclopentadienyl manganese carbonyls, such as CpMn(CO)₃, adhere to this rule. libretexts.orglibretexts.org

Electron Counting for CpMn(CO)₃:

Manganese (Group 7): 7 valence electrons

η⁵-Cyclopentadienyl (Cp): 5 valence electrons

3 Carbonyl (CO) ligands (2 electrons each): 6 valence electrons

Total : 18 valence electrons

While the rule is a powerful predictor, especially for diamagnetic, low-spin complexes with strong π-acceptor ligands like CO, numerous exceptions exist. wikipedia.orgfiveable.meualberta.ca Organomanganese complexes can be stable with electron counts other than 18.

Exceptions include:

17-Electron Complexes : These are paramagnetic species, essentially metal-centered radicals. An example is the Mn(CO)₅ radical. tandfonline.com Such complexes are often highly reactive.

19-Electron Complexes : While less common, 19-electron species like cobaltocene (B1669278) are known. wikipedia.org For manganese, these are typically unstable intermediates. The extra electron occupies a metal-ligand antibonding orbital, making the complex prone to oxidation or ligand dissociation to achieve an 18-electron configuration. wikipedia.org

16-Electron Complexes : Late transition metals often form stable 16-electron square planar complexes. wikipedia.orgnumberanalytics.com For manganese, 16-electron species are typically reactive intermediates in catalytic cycles, readily associating with another ligand to become saturated. yorku.ca

Factors leading to exceptions include the presence of bulky ligands that sterically prevent the coordination of enough ligands to reach 18 electrons, or the presence of strong π-donating ligands that can destabilize the orbitals that would be filled. fiveable.me

Spin State Characteristics and Their Influence on Reactivity

The spin state of the manganese center in its complexes—whether it is high-spin or low-spin—is determined by the arrangement of electrons in its d-orbitals. This is governed by the ligand field strength of the surrounding ligands. Strong-field ligands, such as carbon monoxide, cause a large energy splitting (Δo) between the t₂g and e_g sets of d-orbitals, favoring a low-spin configuration where electrons pair up in the lower-energy t₂g orbitals before occupying the higher-energy e_g orbitals. vaia.com Cyclopentadienyl manganese carbonyls, with their strong-field CO and Cp ligands, are typically low-spin complexes. rsc.org

In contrast, weak-field ligands lead to a small Δo, resulting in a high-spin configuration where electrons occupy all d-orbitals singly before pairing up, maximizing the total spin. While less common for carbonyls, high-spin states are known for manganese with other ligands. For example, manganocene (Cp₂Mn) exists in a thermal equilibrium between high-spin (5 unpaired electrons) and low-spin (1 unpaired electron) states. libretexts.orgilpi.com

The spin state has a profound influence on the reactivity of the complex:

High-spin complexes tend to be more reactive and kinetically labile. numberanalytics.comyoutube.com Their singly occupied orbitals can more readily participate in bond formation and cleavage, and they often favor radical reaction pathways. numberanalytics.com

Low-spin complexes , like CpMn(CO)₃, are generally more stable and less reactive. Their filled, lower-energy orbitals make them kinetically more inert.

Computational Theoretical Approaches to Bonding Analysis

Modern computational chemistry provides powerful tools for analyzing the intricate electronic structures and bonding in organometallic complexes. Density Functional Theory (DFT) is a particularly prominent method used to study cyclopentadienyl manganese carbonyls and related species. acs.orgnih.gov

These theoretical approaches allow for a detailed and quantitative understanding of metal-ligand interactions. Key applications include:

Geometry Optimization : DFT calculations can accurately predict molecular structures, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.gov

Molecular Orbital (MO) Analysis : Calculations provide a detailed picture of the molecular orbitals, showing their energy levels, shapes, and contributions from metal and ligand atomic orbitals. researchgate.netnih.gov This analysis confirms the synergistic nature of Mn-CO bonding and the π-complex character of the Mn-Cp bond.

Bonding Energy Decomposition : Methods like Energy Decomposition Analysis (EDA) can partition the interaction energy between the metal and ligands into distinct components (e.g., electrostatic, Pauli repulsion, and orbital interaction), quantifying the contributions of σ-donation and π-backbonding. acs.org

Spectroscopic Property Prediction : Computational methods can calculate spectroscopic data, such as IR vibrational frequencies, which helps in the interpretation of experimental spectra. acs.org

Reaction Mechanism Elucidation : DFT can be used to map out potential energy surfaces for reactions, helping to understand reaction pathways and the structures of transient intermediates.

For example, DFT studies on tetranuclear manganese carbonyl clusters have been used to predict their lowest energy structures, spin states, and formal metal-metal bond orders. acs.org Similarly, calculations on tromancenium salts have provided insights into the relative strengths of manganese-ligand bonding and the distribution of charge in the complex. nih.gov

Reactivity Mechanisms of Cyclopentadienyl Manganese Carbonyl Complexes

Carbonyl Ligand Substitution Reactions

The primary mode of reactivity for cyclopentadienyl (B1206354) manganese carbonyl complexes involves the substitution of one or more of the three carbonyl ligands. This process opens up coordination sites on the manganese center, allowing for the introduction of new ligands and the formation of new complexes. The mechanisms governing these substitution reactions are crucial for controlling the synthesis and properties of the resulting organometallic compounds.

Thermal Dissociative Mechanisms

Under thermal conditions, cyclopentadienylmanganese tricarbonyl and its derivatives can undergo CO ligand substitution through a dissociative mechanism. This process is initiated by the cleavage of a manganese-carbonyl bond, which is typically the rate-determining step, to form a coordinatively unsaturated 16-electron intermediate.

Studies on the thermal chemistry of methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃) on copper surfaces have shown that dissociative adsorption occurs at temperatures below 400 K, beginning with the loss of a single CO ligand. acs.org Complete decarbonylation of the precursor is observed to be complete by 540 K. acs.org On silicon oxide surfaces, the decomposition of MeCpMn(CO)₃ begins at a higher temperature, around 575 K, with the initial step also being the loss of one or more carbonyl ligands. acs.org

The kinetics of this thermal dissociation can be influenced by the surrounding environment. For instance, the decomposition threshold for MeCpMn(CO)₃ is approximately 575 K in glass vials, with the production of methylcyclopentadiene (B1197316) becoming dominant above 600 K. acs.org

Table 1: Thermal Decomposition Data for Methylcyclopentadienyl Manganese Tricarbonyl (MeCpMn(CO)₃)

| Surface/Environment | Onset of CO Dissociation (K) | Completion of Decarbonylation (K) | Primary Hydrocarbon Product |

| Copper | < 400 | 540 | Methylcyclopentadiene isomers |

| Silicon Oxide | ~575 | - | Methylcyclopentadiene |

| Glass Vial | ~575 | - | Methylcyclopentadiene |

Photoinduced Carbon Monoxide Elimination and Intermediate Formation

Photochemical activation provides an alternative and often more efficient route for CO ligand substitution. Irradiation of CpMn(CO)₃ with ultraviolet (UV) light leads to the elimination of a CO ligand and the formation of a highly reactive 16-electron intermediate, cyclopentadienylmanganese dicarbonyl (CpMn(CO)₂).

Upon photolysis, both singlet and triplet spin states of the CpMn(CO)₂ intermediate can be formed. researchgate.net Matrix isolation studies at 10 K have allowed for the spectroscopic observation of both the singlet ¹(η⁵-L)Mn(CO)₂ and the triplet ³(η⁵-L)Mn(CO)₂ species. researchgate.net The triplet isomer is metastable and thermally isomerizes back to the more stable singlet state. researchgate.net The rate of this isomerization is dependent on the nature of the cyclopentadienyl ligand, with the order of stability for the triplet complexes being Indenyl >> Cyclopentadienyl ≈ Methylcyclopentadienyl > Pentamethylcyclopentadienyl. researchgate.net

The quantum yield for the photodissociation of CO from CpMn(CO)₃ can vary depending on the solvent. In a study involving a cyanide-bridged di-manganese complex, the total quantum yield for CO production was 0.64, though this included both dissociated CO and CO from CO₂ reduction.

The initially formed CpMn(CO)₂ intermediate is highly reactive and will readily coordinate with solvent molecules or other available ligands to return to a more stable 18-electron configuration. Ultrafast transient absorption spectroscopy has revealed that in acetonitrile (B52724), after the initial CO loss, solvent coordination occurs on the picosecond timescale. nih.gov

Table 2: Spectroscopic Data for Singlet and Triplet Cyclopentadienylmanganese Dicarbonyl Intermediates

| Species | Ligand (L) | ν(CO) (cm⁻¹) in Argon Matrix |

| ¹(η⁵-C₅H₅)Mn(CO)₂ | Cp | 1995, 1928 |

| ³(η⁵-C₅H₅)Mn(CO)₂ | Cp | 2004, 1851 |

| ¹(η⁵-C₅H₄Me)Mn(CO)₂ | Cp' | 1992, 1925 |

| ³(η⁵-C₅H₄Me)Mn(CO)₂ | Cp' | 2001, 1848 |

| ¹(η⁵-C₅Me₅)Mn(CO)₂ | Cp | 1978, 1913 |

| ³(η⁵-C₅Me₅)Mn(CO)₂ | Cp | 1988, 1837 |

| ¹(η⁵-Indenyl)Mn(CO)₂ | Ind | 1993, 1928 |

| ³(η⁵-Indenyl)Mn(CO)₂ | Ind | 2000, 1848 |

Ligand Exchange with Various Donor Molecules

The photochemically or thermally generated CpMn(CO)₂ intermediate is a versatile precursor for the synthesis of a wide range of CpMn(CO)₂L complexes through ligand exchange reactions. rsc.org A variety of donor molecules can coordinate to the manganese center, displacing the labile solvent molecule.

Tertiary phosphines (PR₃) and N-heterocyclic carbenes (NHCs) are excellent ligands for stabilizing the CpMn(CO)₂ fragment. The reaction of photogenerated CpMn(CO)₂ with these ligands readily affords stable CpMn(CO)₂(PR₃) and CpMn(CO)₂(NHC) complexes.

Systematic X-ray diffraction studies of a series of Mn(I) and Mn(II) NHC complexes have revealed characteristic structural changes upon oxidation, including the elongation of the Mn-CO and Mn-NHC bonds. researchgate.net For phosphine (B1218219) complexes, metal-ligand bond dissociation energies have been studied, providing insight into the stability of these compounds. acs.org The steric and electronic properties of both phosphine and NHC ligands can be tuned to modulate the properties of the resulting manganese complexes. wordpress.comnih.gov

Table 3: Selected Bond Distances (Å) for Cp'Mn(CO)₂(NHC) Complexes

| NHC Ligand | Mn-C(NHC) | Mn-C(CO) avg. | C(NHC)-N avg. |

| IEt₂Me₂ | 2.053(2) | 1.776(3) | 1.360(3) |

| IⁱPr₂Me₂ | 2.057(2) | 1.777(2) | 1.359(3) |

| IMes | 2.083(3) | 1.782(4) | 1.370(4) |

| IPr | 2.091(2) | 1.782(3) | 1.365(3) |

Olefins and alkynes can also coordinate to the CpMn(CO)₂ fragment. The reaction of photogenerated CpMn(CO)₂ with olefins leads to the formation of η²-olefin complexes. These complexes are important as they can serve as models for intermediates in catalytic reactions involving olefins. nih.gov Similarly, alkynes react to form η²-alkyne complexes, which are intermediates in various catalytic transformations such as hydrogenation and trimerization. numberanalytics.com

The synthesis of these complexes often involves the direct reaction of the photogenerated dicarbonyl species with the unsaturated hydrocarbon. researchgate.net Characterization is typically carried out using spectroscopic methods such as IR and NMR, which provide information about the coordination mode of the olefin or alkyne ligand. numberanalytics.com

Ligands containing oxygen and sulfur donor atoms can also displace CO in cyclopentadienyl manganese carbonyl complexes. For example, lithiated cymantrene (B8566760) reacts with isocyanates to form stable amide derivatives in high yields. fau.edu These amide-linked cymantrene resins have been used to coordinate olefins via η²-bonding under light-promoted ligand exchange conditions. fau.edu

Sulfur-containing ligands, such as sulfides, can also coordinate to the manganese center. Time-resolved infrared absorption studies of cyclopentadienyl manganese tricarbonyl derivatives with pendant sulfide (B99878) groups have shown that UV irradiation induces CO loss followed by ultrafast chelation of the sulfide to the manganese center in less than 13 picoseconds. nih.gov The use of sulfur-containing ligands is an area of growing interest due to the potential for these complexes to act as catalysts in various reactions. mdpi.comresearchgate.net

Nucleoside Phosphite (B83602) Esters

Information regarding the specific reactivity of cyclopentadienyl manganese carbonyl complexes with nucleoside phosphite esters is not detailed in the available research literature.

Hemilabile Chelation in Cyclopentadienyl Manganese Carbonyl Derivatives

The reactivity of cyclopentadienyl manganese carbonyl can be significantly influenced by the introduction of pendant ligands capable of hemilabile chelation. Studies on derivatives such as [Mn{η⁵-C₅H₄C(O)R}(CO)₃], where R contains sulfide groups, provide insight into these dynamics. nih.gov

Upon ultraviolet (UV) irradiation in acetonitrile, these complexes undergo CO loss, leading exclusively to the formation of a manganese-sulfur (Mn-S) chelated dicarbonyl product. This process is remarkably efficient, with all tested complexes exhibiting ultrafast chelation in under 13 picoseconds. nih.gov Unlike in alkane solvents where a competing solvation pathway is sometimes observed for certain derivatives, the reaction in acetonitrile exclusively yields the chelated products. nih.gov This suggests a strong thermodynamic preference for the formation of the chelated ring structure. The process can also be reversed; continuous irradiation of the chelated products can lead to ring-opening. nih.gov

Table 1: Chelation Dynamics of Pendant Sulfide Derivatives in Acetonitrile

| Complex | Pendant Group (R) | Observation after UV Irradiation | Chelation Time |

|---|---|---|---|

| 1 | CH₂(SCH₃) | Exclusive formation of chelated product | < 13 ps |

| 2 | CH(SCH₃)₂ | Exclusive formation of chelated product | < 13 ps |

| 3 | C(SCH₃)₃ | Exclusive formation of chelated product | < 13 ps |

Data sourced from To et al., 2006. nih.gov

Oxidative Addition Reactions

Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal complex is oxidized, and its coordination number increases. rsc.org For cyclopentadienyl manganese carbonyl and its derivatives, these reactions are crucial for activating various substrates. The process involves the cleavage of a substrate bond (e.g., C-H or Si-H) and the formation of two new bonds to the manganese center, formally increasing the metal's oxidation state by two. rsc.orgmarshall.edu

Photochemical activation is a common method to initiate these reactions. UV photolysis of η⁵-CpMn(CO)₃ (Cp = C₅H₅) leads to the dissociation of a carbonyl ligand, generating a highly reactive, coordinatively unsaturated dicarbonyl intermediate, η⁵-CpMn(CO)₂. wmich.edu This intermediate can then react with substrates in an oxidative addition manner. rsc.org Theoretical and spectroscopic studies show that upon photolysis, the manganese dicarbonyl can be formed in either singlet or triplet electronic states, which can influence the subsequent reaction pathways. wmich.edursc.org

Carbon-Hydrogen Bond Activation

Manganese carbonyl complexes, including cyclopentadienyl derivatives, are capable of activating robust carbon-hydrogen (C-H) bonds, a reaction of significant interest for the functionalization of hydrocarbons. iupac.org The activation typically proceeds after the generation of a vacant coordination site on the manganese center, often through photolytic or thermal loss of a CO ligand. The resulting unsaturated species is electrophilic enough to interact with the C-H bond.

Recent advancements have demonstrated that manganese-catalyzed C-H bond functionalization can serve as a valuable synthetic methodology, providing an alternative to traditional platinum-group catalysts. The mechanism often involves the coordination of a directing group on the substrate to the manganese center, which then facilitates the cleavage of a nearby C-H bond.

Cyclometallation is an intramolecular C-H activation process where a ligand containing a C-H bond reacts with the metal center to form a metallacycle. rsc.org This reaction is a well-established pathway for manganese carbonyl complexes. One of the early examples involved the reaction of azobenzene (B91143) with a methyl manganese carbonyl complex, which resulted in the formation of a stable five-membered manganacycle through the activation of an ortho C-H bond on the phenyl ring. iupac.org The azo group acts as a directing group, positioning the C-H bond for cleavage by the manganese center. iupac.org Coordinated triphenylphosphine (B44618) can also undergo intramolecular cyclometallation. rsc.org These processes are fundamental steps in many catalytic cycles involving C-H functionalization.

Arene Functionalization: The [Mn(CO)₃]⁺ fragment readily coordinates to a wide variety of aromatic molecules (arenes) to form stable [Mn(η⁶-arene)(CO)₃]⁺ cations. The coordination to the manganese fragment renders the arene ring highly electrophilic and susceptible to nucleophilic attack. This activation allows for the regioselective addition of a range of carbon-donor nucleophiles to the arene, forming stable cyclohexadienyl complexes. Subsequent oxidative removal of the metal fragment can release functionalized arenes or cyclohexadienes, demonstrating a powerful method for arene functionalization.

Methane (B114726) Functionalization: The activation and functionalization of methane's strong C-H bonds remain a significant challenge in chemistry. While the direct activation of methane by cyclopentadienyl manganese tricarbonyl is not prominently documented, the general field of transition-metal-mediated C-H activation provides conceptual frameworks. wmich.edu Such reactions typically involve either high-valent metal-oxo species or C-H bond activation at a lower-valent metal center, followed by processes like reductive elimination or insertion to form a functionalized product. wmich.edu

Silicon-Hydrogen Bond Activation

The activation of silicon-hydrogen (Si-H) bonds in silanes by cyclopentadienyl manganese tricarbonyl is a well-studied oxidative addition reaction. wmich.edu Upon photochemical activation, the η⁵-CpMn(CO)₂ intermediate readily reacts with silanes like triethylsilane (HSiEt₃). wmich.edursc.org

Time-resolved infrared spectroscopy has provided detailed mechanistic insights into this process. Following the generation of the dicarbonyl intermediate, the reaction can proceed through two main pathways distinguished by the initial solvation of the intermediate: one involving the Si-H bond and another involving an ethyl group of the solvent molecule. wmich.edu The subsequent Si-H bond-breaking process is extremely rapid, occurring on a picosecond timescale (experimentally determined as 4.4 ps). This is significantly faster than the cleavage of an alkane C-H bond, which occurs on a nanosecond timescale. wmich.edu The final product is a silyl (B83357) hydride complex, resulting from the formal oxidative addition of the Si-H bond across the manganese center. rsc.org

Table 2: Comparison of Bond Activation Timescales by Photogenerated η⁵-CpMn(CO)₂

| Bond Type | Substrate Example | Bond-Breaking Timescale |

|---|---|---|

| Si-H | Triethylsilane | 4.4 ps |

Data sourced from Yang et al. wmich.edu

Reactivity with Other Sigma Bonds

Cyclopentadienyl manganese carbonyl complexes exhibit reactivity with a variety of sigma (σ) bonds, most notably with silicon-hydrogen (Si-H) and carbon-hydrogen (C-H) bonds. This reactivity is often initiated photochemically, by irradiating the parent complex, typically (η⁵-C₅H₅)Mn(CO)₃ (cymantrene), to induce the loss of a carbonyl (CO) ligand. This creates a coordinatively unsaturated and highly reactive 16-electron intermediate, (η⁵-C₅H₅)Mn(CO)₂, which can then activate the σ-bond of a substrate.

In the case of Si-H bonds, photochemical activation of (η⁵-C₅H₅)Mn(CO)₃ in the presence of a silane (B1218182), such as trimethylsilane (B1584522) ((CH₃)₃SiH), leads to an oxidative addition reaction. nih.gov Theoretical studies have elucidated the mechanism for this Si-H bond insertion. nih.gov Upon photo-irradiation, the manganese complex can be excited to either a singlet or triplet state, both of which can lead to the dissociation of a CO ligand. nih.gov The resulting dicarbonyl intermediate then reacts with the silane via oxidative addition to form a silyl hydride complex, (η⁵-C₅H₅)Mn(CO)₂(H)(Si(CH₃)₃). nih.gov

The activation of C-H bonds, a more challenging transformation due to their greater bond strength and lower polarity compared to Si-H bonds, has also been observed with manganese carbonyl complexes. While stoichiometric C-H activation has been known for some time, catalytic applications are a more recent development. For instance, MnBr(CO)₅ has been shown to catalyze the insertion of aldehydes into aromatic C-H bonds, a process that involves C-H activation. Although this example does not involve a cyclopentadienyl ligand, it demonstrates the capability of manganese carbonyl fragments to mediate this type of transformation. The general principle involves the generation of a reactive, low-coordinate manganese species that can undergo oxidative addition into a C-H bond.

Reductive Elimination Processes and Pathways

Reductive elimination is a fundamental reaction in organometallic chemistry that involves the formation of a new bond between two ligands on a metal center, with a simultaneous reduction of the metal's oxidation state. wikipedia.orglibretexts.org It is the microscopic reverse of oxidative addition and is often the final, product-forming step in catalytic cycles. libretexts.orgyoutube.com For cyclopentadienyl manganese carbonyl complexes, reductive elimination typically follows an oxidative addition step, regenerating a lower-valent manganese species that can re-enter the catalytic cycle.

The general mechanism for reductive elimination is a concerted, intramolecular process where the two ligands to be coupled must be in a cis orientation to each other on the metal center. libretexts.org This forms a three-centered transition state, leading to the formation of the new bond and the departure of the newly formed molecule from the metal complex. umb.edu The oxidation state of the manganese center is reduced by two, and its d-electron count increases by two. wikipedia.org

While specific, well-documented examples of reductive elimination from stable cyclopentadienyl manganese alkyl hydride or dihydride complexes are not abundant in the literature, the process is a key step in proposed catalytic cycles. For instance, in the context of photochemical [2+2+2] cycloaddition reactions catalyzed by manganese complexes, a final reductive elimination step is proposed to close the catalytic cycle and release the aromatic product. acs.org After the formation of a manganacycloheptatriene intermediate, the cycle is terminated by C-C bond reductive elimination. acs.org

The thermodynamics of reductive elimination are generally favorable for the formation of stable organic molecules like alkanes (from an alkyl and a hydride ligand) or dihydrogen (from two hydride ligands). umb.edu The elimination of H₂ from a dihydride complex or an alkane from an alkyl hydride complex is often thermodynamically favorable, making the precursor complexes rare and reactive. umb.eduiitd.ac.in Computational studies on other transition metal systems, such as platinum, have provided detailed insights into the energetics and transition states of C-H bond reductive elimination, suggesting that direct elimination can compete with pathways involving prior ligand dissociation. acs.org These theoretical frameworks are valuable for understanding the potential pathways for analogous reactions in manganese systems.

| Property | Description |

| Reaction Type | Reductive Elimination |

| Change in Oxidation State | Mn(n) → Mn(n-2) |

| Change in d-electron count | dⁿ → dⁿ⁺² |

| Mechanism | Concerted, intramolecular |

| Ligand Geometry | cis-orientation required |

| Common Products | Alkanes (R-H), Dihydrogen (H-H), Biaryls (Ar-Ar) |

Reactions Involving Cyclopentadienyl Ligand Manipulation

Functionalization via Nucleophilic Attack or Electrophilic Substitution

The cyclopentadienyl (Cp) ring in cymantrene, (η⁵-C₅H₅)Mn(CO)₃, and its derivatives is aromatic and can undergo a variety of functionalization reactions, similar to benzene (B151609), although its reactivity is influenced by the electron-withdrawing nature of the Mn(CO)₃ moiety. This allows for the synthesis of a wide range of substituted cyclopentadienyl manganese carbonyl complexes.

One common strategy for functionalization is through lithiation of the Cp ring, followed by quenching with an electrophile. Treatment of cymantrene with a strong base like n-butyllithium or tert-butyllithium (B1211817) results in deprotonation of the Cp ring to form lithio-cymantrene. This powerful nucleophile can then react with a variety of electrophiles to introduce functional groups. For example, reaction with acid chlorides can produce cymantrene ketones, which can be further modified. This approach has been used to attach cymantrene to polymer supports via amide linkages, which involves converting a cymantrene carboxylic acid to its acid chloride and then reacting it with an amine-functionalized resin.

The structural diversity of cymantrene allows for its functionalization at both the cyclopentadienyl ligand and the tricarbonyl ligand positions. rsc.org This versatility has been exploited to synthesize cymantrene derivatives with biological activity, such as cymantrenyl-nucleobase conjugates. rsc.org For instance, 3-chloropropionylocymantrene can react with 5-fluorouracil (B62378) to create a new derivative, and the ketone functionality can be subsequently reduced to an alcohol. rsc.org These reactions demonstrate the ability to introduce complex organic functionalities onto the Cp ring system.

Below is a table summarizing some examples of functionalization reactions starting from lithio-cymantrene:

| Electrophile | Functional Group Introduced | Product Type |

| CO₂ | -COOH | Carboxylic Acid |

| RCHO | -CH(OH)R | Secondary Alcohol |

| R₂CO | -C(OH)R₂ | Tertiary Alcohol |

| RCOX | -COR | Ketone |

| I₂ | -I | Iodo-cymantrene |

Ring Slipping and its Role in Reactivity

Ring slipping, or hapticity change, is a fundamental process in the chemistry of cyclopentadienyl metal complexes. It involves a change in the coordination mode of the Cp ligand, typically from η⁵ (pentahapto) to η³ (trihapto) or η¹ (monohapto). This process is crucial for the reactivity of many 18-electron cyclopentadienyl complexes, as it provides a low-energy pathway to open a coordination site on the metal, allowing for associative ligand substitution or oxidative addition reactions without proceeding through a high-energy 20-electron intermediate.

In the context of cyclopentadienyl manganese carbonyls, ring slipping allows the stable 18-electron complex to exhibit reactivity characteristic of coordinatively unsaturated species. The transformation from an η⁵-Cp ligand (a 6-electron donor) to an η³-Cp ligand (a 4-electron donor) formally creates a vacant coordination site on the manganese center. This makes the metal more susceptible to nucleophilic attack or the addition of a new ligand.

This mechanism is particularly important in ligand substitution reactions. Instead of a purely dissociative mechanism (requiring initial CO loss), an associative pathway involving ring slipping can be operative. An incoming ligand can attack the metal center, prompting the Cp ring to slip from η⁵ to η³, accommodating the new ligand in an 18-electron intermediate. Subsequent loss of a different ligand (like CO) allows the Cp ring to slip back to its η⁵ configuration, completing the substitution.

The electrochemical reduction of cymantrene also involves ring slippage. youtube.com The one-electron reduction product is unstable and can stabilize by CO dissociation. youtube.com In the absence of a coordinating ligand, the reduced species may stabilize through Cp slippage to maintain a stable electron count at the metal center. youtube.com

Heterometallic Interactions and Metal-Metal Bond Formation

The cyclopentadienyl manganese carbonyl fragment, CpMn(CO)n, is a versatile building block for the synthesis of heterometallic complexes containing direct metal-metal bonds. These complexes are of interest for their potential in cooperative reactivity and as models for bimetallic catalysts. The formation of these heterometallic systems can be achieved through various synthetic strategies, often involving the reaction of a manganese carbonyl anion with a metal halide complex or the reaction of a neutral manganese complex with another metal fragment.

One approach involves the use of bridging ligands to bring two different metal centers into close proximity, facilitating the formation of a metal-metal bond. For example, phosphine-substituted cyclopentadienyl manganese complexes can be used to synthesize heterobimetallic compounds.

Another strategy is the direct reaction between metal carbonyl complexes. While not involving a cyclopentadienyl ligand, the study of heterometallic chromium-manganese carbonyl nitrosyls, CrMn(NO)(CO)n, provides insight into the nature of metal-metal bonding between manganese and other transition metals. Density functional theory (DFT) calculations on these systems have characterized the Cr-Mn single bond in unbridged structures.

The formation of metal carbonyl clusters is another important aspect of this chemistry. researchgate.netmarshall.edu While homonuclear manganese carbonyl clusters like Mn₂(CO)₁₀ are well-known, heterometallic clusters incorporating the CpMn fragment can also be synthesized. nih.govmdpi.com These reactions often proceed via the condensation of unsaturated metal carbonyl fragments, which can be generated photochemically or thermally. researchgate.net The resulting clusters can feature a variety of structures with different metal-metal bonding arrangements. The synthesis of heterobimetallic complexes often relies on a stepwise assembly, where a monomeric complex of one metal is used as a synthon to bind a second, different metal. libretexts.org This allows for the controlled construction of complexes with distinct coordination environments for each metal center. libretexts.org

Surface-Mediated Chemistry and Decomposition Pathways of Cyclopentadienyl Manganese Carbonyls

The surface chemistry of cyclopentadienyl manganese carbonyls, particularly methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃), is of significant interest for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create manganese-containing thin films. These films can serve as diffusion barriers in microelectronics. Understanding the decomposition pathways on surfaces like silicon oxide (SiO₂) is crucial for controlling the purity and properties of the deposited films.

Studies combining techniques such as gas chromatography/mass spectrometry (GC-MS), temperature-programmed desorption (TPD), and infrared spectroscopy have shown that MeCpMn(CO)₃ is relatively stable but can be activated on silica (B1680970) surfaces at elevated temperatures. The decomposition process is not a simple fragmentation of the molecule but involves a series of surface-mediated reactions.

The initial step in the surface reaction is the dissociative chemisorption of the complex, which can occur via the loss of one or more carbonyl ligands. This is followed by the oxidative addition of a surface silanol (B1196071) (Si-OH) group to the manganese center. This step is evidenced by the disappearance of the carbonyl peaks and the reduction of the O-H stretching signal in infrared spectra as the temperature increases.

Further heating leads to the loss of the methylcyclopentadienyl ligand. The primary decomposition pathway for the MeCp ligand occurs at temperatures above approximately 575 K. This involves the addition of a hydrogen atom to the MeCp ring to form methylcyclopentadiene (MeCpH), which is then released into the gas phase. The hydrogen atom for this step likely comes from the surface silanol groups that were involved in the initial oxidative addition. A minor competing pathway at slightly lower temperatures can lead to molecular rearrangement and the formation of fulvene (B1219640) or benzene.

Decomposition of MeCpMn(CO)₃ on SiO₂ Surfaces

| Temperature Range | Observed Events | Gaseous Products |

| < 550 K | Molecular adsorption, minimal decomposition | MeCpMn(CO)₃ |

| ~550 K | Onset of decomposition | Methylcyclopentadiene (minor), Fulvene/Benzene (minor) |

| > 575 K | Significant decomposition, loss of carbonyls and MeCp ligand | Methylcyclopentadiene (major), CO, H₂ |

Dissociative Chemisorption on Silicon Oxide Surfaces

The thermal activation of cyclopentadienyl manganese carbonyl complexes on silicon oxide surfaces leads to dissociative chemisorption. This process is initiated by the loss of one or more carbonyl (CO) ligands from the manganese center. acs.orgacs.org This initial ligand dissociation is a crucial step that allows the manganese complex to interact with and chemically bond to the surface.

Studies involving methylcyclopentadienyl manganese tricarbonyl (MeCpMn(CO)₃) have shown that while the compound is relatively stable, it can be activated to dissociatively adsorb onto silicon oxide surfaces. acs.orgacs.org The process begins at temperatures around 550 K. acs.orgacs.org The chemisorption is facilitated by the presence of silanol (Si-OH) groups on the silicon oxide surface, which act as nucleation sites. acs.org The interaction involves an oxidative addition of a surface silanol group to the manganese center following the loss of the CO ligands. acs.orgacs.org

Thermal activation of the precursor molecule.

Loss of at least one carbonyl ligand.

Oxidative addition of a surface silanol group to the manganese center.

Formation of a chemisorbed manganese species on the surface.

This dissociative chemisorption is a rate-limiting step in many heterogeneously catalyzed processes and is fundamental to the deposition of thin films from these organometallic precursors. universiteitleiden.nl

Ligand Loss and Surface Silanol Interactions

Following the initial dissociative chemisorption, further activation at higher temperatures leads to the loss of the remaining aromatic cyclopentadienyl-type ligand. For MeCpMn(CO)₃, this subsequent ligand loss occurs at temperatures above approximately 575 K. acs.orgacs.org

The interaction with surface silanol groups is central to this stage of the reaction. Evidence indicates the direct participation of these Si-OH groups in the cleavage of the manganese-cyclopentadienyl bond. acs.orgacs.org The proposed mechanism involves the oxidative addition of the silanol group to the metal center, followed by an intramolecular migration of the hydrogen atom from the silanol to the coordinated methylcyclopentadienyl (MeCp) ligand. acs.orgacs.org This protonation of the MeCp ligand results in the formation of methylcyclopentadiene, which is then released into the gas phase. acs.orgacs.org

Isotope labeling experiments using D₂O, which readily exchanges with surface silanol groups to form Si-OD, have confirmed that the surface hydroxyl groups are the source of the hydrogen (or deuterium) that protonates the cyclopentadienyl ligand. acs.org

A minor competing reaction pathway has also been observed at slightly lower temperatures, which results in the formation of fulvene and potentially benzene after molecular rearrangement. acs.orgacs.org However, the primary pathway leads to the clean evolution of methylcyclopentadiene, leaving a manganese-containing film on the surface. acs.org The concentration of silanol groups on the silicon oxide surface can influence the extent of manganese deposition. acs.org

The key steps in this process are:

Further thermal activation of the chemisorbed species.

Intramolecular hydrogen transfer from a surface silanol group to the cyclopentadienyl ligand.

Desorption of the protonated cyclopentadienyl ligand as a neutral molecule.

Deposition of manganese on the silicon oxide surface.

Table 1: Key Findings on the Reactivity of Methylcyclopentadienyl Manganese Tricarbonyl on Silicon Oxide Surfaces

| Parameter | Observation | Temperature | Reference |

|---|---|---|---|

| Initial Decomposition | Starts with dissociative chemisorption. | ~550 K | acs.orgacs.org |

| Primary Ligand Loss | Loss of one or more carbonyl (CO) ligands. | >550 K | acs.orgacs.org |

| Aromatic Ligand Loss | Loss of the methylcyclopentadienyl (MeCp) ligand. | >575 K | acs.orgacs.org |

| Primary Gaseous Product | Methylcyclopentadiene is formed and released. | >575 K | acs.orgacs.org |

| Minor Gaseous Products | Small amounts of fulvene and/or benzene are formed. | Slightly below 575 K | acs.orgacs.org |

| Surface Interaction | Involves oxidative addition of surface silanol (Si-OH) groups. | >550 K | acs.orgacs.org |

Advanced Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy is a cornerstone technique for the characterization of metal carbonyl complexes. The position, number, and intensity of the carbonyl (CO) stretching bands provide a wealth of information regarding the molecule's electronic structure, symmetry, and the effects of ligand substitution.

The tricarbonyl manganese moiety in CpMn(CO)₃ gives rise to characteristic and intense absorption bands in the IR spectrum, typically in the 2150–1820 cm⁻¹ region. umb.edu These bands are diagnostic for the terminal CO ligands. The solution IR spectrum of CpMn(CO)₃ typically displays two distinct bands, which is consistent with its C₃ᵥ local symmetry for the Mn(CO)₃ fragment. The higher frequency band is assigned to the symmetric A₁ stretching mode, while the lower frequency, more intense, and often broader band corresponds to the degenerate E mode. marshall.edu

The exact frequencies of these ν(CO) bands are highly sensitive to the electronic environment of the manganese center and the solvent used for analysis. For instance, in dichloromethane, the ν(C≡O) bands appear at 2024 cm⁻¹ (medium, sharp) and 1937 cm⁻¹ (strong, broad). marshall.edu In hexane, these bands are observed at 2029 cm⁻¹ and 1947 cm⁻¹. marshall.edu This sensitivity arises from the mechanism of metal-to-ligand π-backbonding. Electron-donating groups on the cyclopentadienyl (B1206354) ring increase the electron density on the manganese center, enhancing its ability to back-donate into the π* antibonding orbitals of the CO ligands. This increased backbonding weakens the C-O triple bond, resulting in a decrease (red-shift) in the ν(CO) stretching frequency. umb.edulibretexts.org Conversely, a positive charge on the complex, as in [Mn(CO)(PPh₃)(η⁵−C₅H₅)]⁺, reduces the metal's ability to back-donate, strengthening the C-O bond and shifting the ν(CO) band to a higher frequency (1913 cm⁻¹) compared to its neutral counterpart (1816 cm⁻¹). chegg.com

This principle allows for detailed structural elucidation and the probing of electronic effects within the molecule.

Interactive Data Table: Diagnostic IR Carbonyl Frequencies for Cyclopentadienylmanganese Tricarbonyl and Derivatives

| Compound | Solvent | ν(CO) (cm⁻¹) | Reference |

| CpMn(CO)₃ | Dichloromethane | 2024, 1937 | marshall.edu |

| CpMn(CO)₃ | Hexane | 2029, 1947 | marshall.edu |

| (C₅Me₅)Mn(CO)₃ | Dichloromethane | 2002, 1913 | marshall.edu |

Time-resolved infrared (TRIR) spectroscopy is an indispensable technique for studying the short-lived intermediates generated during photochemical reactions of CpMn(CO)₃. This pump-probe method allows for the direct observation of transient species with lifetimes on the picosecond to microsecond timescale. memphis.edunist.gov

Upon ultraviolet (UV) irradiation, CpMn(CO)₃ readily undergoes photodissociation of a carbonyl ligand, a key step in its application as a photoactivated catalyst and in the synthesis of its derivatives. memphis.edunih.gov TRIR spectroscopy has been instrumental in characterizing the primary photoproduct, the coordinatively unsaturated 16-electron species, (η⁵-C₅H₅)Mn(CO)₂. acs.org This transient dicarbonyl intermediate is highly reactive and will rapidly coordinate with a solvent molecule (S) to form a more stable solvated species, (η⁵-C₅H₅)Mn(CO)₂(S). memphis.edunist.govacs.org

For example, studies on derivatives such as [Mn{η⁵-C₅H₄C(O)R}(CO)₃] in acetonitrile (B52724) have shown that UV excitation induces CO loss and subsequent ultrafast chelation by a pendant sulfide (B99878) group in less than 13 picoseconds. memphis.edunist.gov TRIR allows for the monitoring of the disappearance of the parent tricarbonyl bands and the concurrent appearance of new ν(CO) bands at lower frequencies, which are characteristic of the dicarbonyl product. This provides direct mechanistic evidence and kinetic data for ligand substitution and rearrangement processes. nih.govchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary structural information to IR spectroscopy, offering detailed characterization of the organic ligands and, in specific cases, direct observation of the metal center and reaction intermediates.

Proton (¹H) NMR spectroscopy is routinely used to characterize the cyclopentadienyl (Cp) ligand. In isotropic solutions, CpMn(CO)₃ exhibits a sharp, single resonance for the five cyclopentadienyl protons. tandfonline.com In deuterated chloroform (CDCl₃), this singlet appears at approximately 4.75 ppm. marshall.edu The observation of a single peak indicates that all five protons are chemically and magnetically equivalent on the NMR timescale, which is a result of rapid rotation of the Cp ring about the manganese-ring axis. tandfonline.com

Substituents on the cyclopentadienyl ring give rise to more complex splitting patterns and chemical shifts that can be used to confirm their identity and position. For example, the ¹H NMR spectrum of tricarbonyl(η⁵-pentamethylcyclopentadienyl)manganese(I), (C₅Me₅)Mn(CO)₃, shows a single resonance at 1.88 ppm in CDCl₃, corresponding to the fifteen equivalent methyl protons. marshall.edu

Interactive Data Table: ¹H NMR Chemical Shifts for Cyclopentadienyl Ligands

| Compound | Solvent | Ligand Protons | Chemical Shift (δ, ppm) | Reference |

| (C₅H₅)Mn(CO)₃ | CDCl₃ | C₅H ₅ | 4.75 | marshall.edu |

| (C₅Me₅)Mn(CO)₃ | CDCl₃ | C₅(CH ₃)₅ | 1.88 | marshall.edu |

Manganese-55 (⁵⁵Mn) is the only naturally occurring isotope of manganese and is an NMR-active nucleus with a spin of 5/2. huji.ac.ilpascal-man.com As a quadrupolar nucleus, it typically yields moderately broad lines in symmetric electronic environments. huji.ac.il ⁵⁵Mn NMR spectroscopy is a highly sensitive probe of the local electronic and structural environment around the manganese atom, covering a very wide chemical shift range of over 3000 ppm. huji.ac.il

The technique is particularly useful for studying small, diamagnetic manganese complexes, including those in the Mn(I) oxidation state like CpMn(CO)₃. huji.ac.il The ⁵⁵Mn chemical shift is very sensitive to the nature of the ligands bonded to the metal. For example, in related fac-[MnX(CO)₃(dithioether)] complexes, the δ(⁵⁵Mn) value shifts to lower frequency (becomes more shielded) as the halide (X) is changed from Cl to Br to I, reflecting the changing electronic properties of the ligands. rsc.org Solid-state ⁵⁵Mn NMR is also a powerful tool, as the lineshapes are sensitive to the manganese chemical shift anisotropy (CSA) and nuclear quadrupolar parameters, providing detailed information on the local bonding environment. uwa.edu.au While specific solution-state ⁵⁵Mn chemical shift data for CpMn(CO)₃ is not commonly reported in introductory literature, the technique remains a valuable research tool for comparative studies within series of manganese carbonyl compounds.

Low-temperature NMR spectroscopy is a critical technique for observing and characterizing thermally sensitive molecules and reaction intermediates that are too short-lived to be detected at room temperature. By slowing down dynamic processes such as ligand exchange or intramolecular rearrangements, it is possible to "freeze out" and study these transient species. rsc.org

This method has been applied to study the photoproducts of CpMn(CO)₃. In situ photolysis of CpMn(CO)₃ within an NMR probe at low temperatures (e.g., 135 K in liquid ethane) allows for the direct ¹H NMR observation of photoproducts. researchgate.net For instance, the formation of dicarbonyl species, such as (η⁵-C₅H₅)Mn(CO)₂(ethane), can be confirmed by the appearance of new signals in the ¹H NMR spectrum, including high-field signals characteristic of the coordinated alkane. researchgate.net Similarly, low-temperature NMR has been used to study the dynamics of olefin rotation in related tungsten complexes, demonstrating its utility in providing kinetic and thermodynamic data for fundamental organometallic transformations. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of organometallic compounds like Cyclopentadienyl manganese tricarbonyl. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, detailed information about its composition and fragmentation pathways can be obtained.

Molecular Weight Determination and Fragmentation Patterns (Successive Carbon Monoxide Loss)

Electron Ionization Mass Spectrometry (EI-MS) of Cyclopentadienyl manganese tricarbonyl, (C₅H₅)Mn(CO)₃, reveals a distinct and predictable fragmentation pattern. The molecular ion peak ([M]⁺) corresponding to the intact molecule is readily observed. The most characteristic feature of its mass spectrum is the sequential loss of the three carbonyl (CO) ligands. acs.org This stepwise fragmentation is a common feature for many metal carbonyl complexes and provides clear evidence for the number of carbonyl groups attached to the central metal atom.

The process begins with the loss of the first CO molecule to form the [M-CO]⁺ ion. This is followed by the expulsion of a second CO molecule, yielding the [M-2CO]⁺ ion. Finally, the loss of the third and final CO ligand results in the formation of the stable cyclopentadienyl manganese cation, [(C₅H₅)Mn]⁺. Each step corresponds to a mass loss of 28 Da, the molecular weight of carbon monoxide.

Table 1: Characteristic Mass Spectrometry Fragmentation of (C₅H₅)Mn(CO)₃

| Ion | Formula | m/z (Calculated) | Description |

|---|---|---|---|

| [M]⁺ | [(C₅H₅)Mn(CO)₃]⁺ | 204 | Molecular Ion |

| [M-CO]⁺ | [(C₅H₅)Mn(CO)₂]⁺ | 176 | Loss of one CO ligand |

| [M-2CO]⁺ | [(C₅H₅)Mn(CO)]⁺ | 148 | Loss of two CO ligands |

Gas-Phase Ion Chemistry of Organomanganese Complexes

The study of organomanganese complexes in the gas phase using mass spectrometry provides fundamental insights into their intrinsic properties, free from solvent interactions. wikipedia.org The fragmentation patterns observed, such as the successive loss of carbonyl ligands from Cyclopentadienyl manganese tricarbonyl, are a cornerstone of their unimolecular gas-phase ion chemistry. wiley.com This behavior is studied using techniques like collision-induced dissociation (CID), where ions are accelerated and collided with neutral gas molecules (e.g., argon or helium), causing them to fragment. wikipedia.org The energy required to induce fragmentation and the resulting product ions yield valuable thermodynamic and mechanistic information about the metal-ligand bonds within the complex. nih.gov

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. It provides direct experimental data on the energies of molecular orbitals.

Valence and Inner-Valence Orbital Energies

The valence photoelectron spectrum of Cyclopentadienyl manganese tricarbonyl provides information about the energies of its outermost molecular orbitals. researchgate.net These orbitals are primarily involved in bonding and are composed of contributions from the manganese 3d orbitals, the cyclopentadienyl (Cp) π-system, and the σ and π orbitals of the carbonyl ligands. Computational studies and PES data reveal a complex manifold of overlapping bands corresponding to these orbitals. researchgate.net

For inner-valence or core electrons, X-ray Photoelectron Spectroscopy (XPS) is used. In related organomanganese compounds, XPS has been employed to determine the binding energies of core electrons, such as the Mn 2p levels. acs.orgacs.org These core-level energies are sensitive to the oxidation state and chemical environment of the manganese atom, providing complementary information to the valence-level data from PES.

Metal d-Orbital Contributions and Ionization Potentials

The electronic properties of Cyclopentadienyl manganese tricarbonyl are dominated by the interactions between the manganese 3d orbitals and the ligand orbitals. dalalinstitute.com In the C₄ᵥ symmetry of the molecule, the five degenerate d-orbitals of the free manganese atom are split into different energy levels. The highest occupied molecular orbitals (HOMO) of the complex have significant metal d-orbital character. researchgate.net

Photoelectron spectroscopy directly measures the ionization potentials corresponding to the removal of electrons from these molecular orbitals. The first few ionization bands in the PES spectrum of Cyclopentadienyl manganese tricarbonyl are assigned to orbitals that are predominantly metal-based. The energies of these ionizations are a direct measure of the stability of the d-electrons within the ligand field environment. This data is crucial for understanding the reactivity, bonding, and photochemical behavior of the complex. researchgate.netlibretexts.org

Table 2: Mentioned Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| Carbon monoxide | CO |

| Cyclopentadienyl manganese tricarbonyl | (C₅H₅)Mn(CO)₃ / CpMn(CO)₃ |

| Cyclopentadienyl manganese cation | [(C₅H₅)Mn]⁺ |

| Argon | Ar |

Advanced Catalytic Applications of Organomanganese Carbonyl Complexes

Homogeneous Catalysis

Cyclopentadienylmanganese tricarbonyl has demonstrated notable activity as a catalyst in several key organic transformations. Its utility in homogeneous catalysis stems from its ability to activate a variety of substrates under relatively mild conditions, offering a more sustainable and cost-effective alternative to precious metal catalysts.

Carbon-Hydrogen Functionalization and Annulation Reactions

While the broader class of manganese carbonyls is actively explored in C-H functionalization, specific examples detailing the use of cyclopentadienylmanganese tricarbonyl are less common. However, the fundamental principles of manganese-catalyzed C-H activation are relevant. These reactions typically proceed through a chelation-assisted pathway, where a directing group on the substrate coordinates to the manganese center, facilitating the cleavage of a nearby C-H bond. This generates a manganacycle intermediate that can then react with various coupling partners. acs.orgscispace.com

Annulation reactions, which involve the formation of a new ring, can also be facilitated by manganese catalysts. These transformations often proceed via a cascade of C-H activation, insertion of an unsaturated partner (like an alkyne or alkene), and subsequent cyclization. While specific data for cyclopentadienylmanganese tricarbonyl in annulation is sparse in the readily available literature, related manganese carbonyl complexes have shown promise in constructing complex cyclic molecules. For instance, manganese(II)-catalyzed dehydrogenative annulation has been developed for the synthesis of quinolines. rsc.org

Hydrogenation of Unsaturated Bonds

The reduction of unsaturated functionalities is a cornerstone of organic synthesis. Manganese-based catalysts have emerged as effective alternatives to traditional noble metal catalysts for these transformations.

Manganese carbonyl complexes have been successfully employed in the hydrogenation of ketones and aldehydes. d-nb.inforsc.org The catalytic cycle is believed to involve the activation of molecular hydrogen by the manganese complex to form a manganese hydride species. This hydride then transfers to the carbonyl carbon of the substrate, leading to the formation of the corresponding alcohol after protonation. While many studies focus on manganese pincer complexes, the fundamental reactivity of the manganese center in activating H₂ is a key aspect. d-nb.info

| Substrate | Catalyst System | Product | Yield (%) | Conditions |

| Acetophenone | Mn(I) pincer complex/KOtBu | 1-Phenylethanol | >99 | 80 °C, 50 bar H₂ |

| Benzaldehyde | Mn(I) pincer complex/KOtBu | Benzyl alcohol | >99 | 80 °C, 50 bar H₂ |